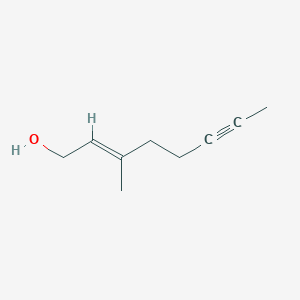

(E)-3-methyloct-2-en-6-yn-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

(E)-3-methyloct-2-en-6-yn-1-ol |

InChI |

InChI=1S/C9H14O/c1-3-4-5-6-9(2)7-8-10/h7,10H,5-6,8H2,1-2H3/b9-7+ |

InChI Key |

DZVSTVJWZXYAHQ-VQHVLOKHSA-N |

Isomeric SMILES |

CC#CCC/C(=C/CO)/C |

Canonical SMILES |

CC#CCCC(=CCO)C |

Origin of Product |

United States |

Synthetic Methodologies for E 3 Methyloct 2 En 6 Yn 1 Ol and Its Analogues

Early Synthetic Approaches to 3-Methyloct-6-yn-1-ol and Related Structures

Early synthetic efforts often relied on transformations of readily available starting materials and named reactions that, while powerful, sometimes offered limited control over stereochemistry or required harsh conditions.

Nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, is primarily known for its reaction with amines to form diazonium salts. libretexts.org Its reactivity with other functional groups is also known. For instance, the reaction of the nitrate (B79036) radical (NO₃), which can be in equilibrium with dinitrogen pentoxide (N₂O₅) and subsequently nitric acid, has been studied with citronellol, leading to the formation of various oxidation products. researchgate.net However, the specific cleavage of a gem-dimethyl group from an isopropylidene moiety by nitrous acid is not a standard transformation. Secondary amines react with nitrous acid to yield N-nitroso compounds, and tertiary amines can undergo nitrosation at other positions. libretexts.org It is plausible that under specific conditions, oxidative cleavage could occur, but this is not a widely adopted synthetic method for this purpose.

The Corey-Fuchs reaction is a robust and widely used two-step method to convert aldehydes into terminal alkynes, representing a one-carbon homologation. wikipedia.orgorganic-chemistry.org This makes it a highly valuable tool for synthesizing the alkyne functionality present in the target molecule from an appropriate aldehydic precursor. rsc.org The reaction first involves the conversion of an aldehyde to a 1,1-dibromoalkene using a phosphine-ylide generated from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). alfa-chemistry.com In the second step, treatment with a strong base, typically an alkyllithium reagent like n-butyllithium (n-BuLi), effects an elimination and metal-halogen exchange to furnish the terminal alkyne. wikipedia.org

This reaction is well-suited for substrates containing protected hydroxyl groups. For instance, in the synthesis of various natural products, a homoallylic alcohol can be protected as a silyl (B83357) ether (e.g., TBS ether). Subsequent oxidative cleavage of the double bond yields an aldehyde, which can then undergo the Corey-Fuchs reaction to produce a terminal alkyne with the protected hydroxyl group intact. rsc.org

Table 1: Key Steps of the Corey-Fuchs Reaction

| Step | Reagents | Intermediate/Product | Description |

| 1 | Aldehyde (R-CHO), CBr₄, PPh₃ | 1,1-dibromoalkene (R-CH=CBr₂) | Formation of a dibromoalkene via a Wittig-like reaction. alfa-chemistry.com |

| 2 | 1,1-dibromoalkene, n-BuLi (2 equiv.) | Terminal Alkyne (R-C≡CH) | Elimination of HBr followed by lithium-halogen exchange and protonation to yield the alkyne. organic-chemistry.org |

This methodology allows for the preparation of key precursors to (E)-3-methyloct-2-en-6-yn-1-ol from aldehydes that already contain the necessary carbon skeleton and a protected hydroxyl function.

Modern Convergent and Stereoselective Synthesis

Contemporary synthetic approaches often favor convergent strategies that build complex molecules from smaller, elaborate fragments. These methods prioritize high stereoselectivity, particularly in establishing the required (E)-geometry of the alkene.

The target molecule can be conceptually assembled by forming the carbon-carbon bonds of the enyne system through various coupling strategies. A powerful approach involves the reductive cross-coupling of a terminal alkyne with a suitable partner to create the allylic alcohol moiety. dicp.ac.cn For example, a terminal alkyne can be coupled with an α-chloro boronic ester in a process that is highly selective for the (E)-alkene. Subsequent in situ oxidation of the boronic ester reveals the desired alcohol. dicp.ac.cn

Alternatively, existing enyne or alkynol frameworks can be modified. For instance, cobalt-catalyzed multicomponent reactions can transform 1,3-enynes and aldehydes into complex allenyl alcohols, which can then undergo further transformations. nih.gov While not a direct route to the target structure, this illustrates the principle of building upon simpler unsaturated systems.

Achieving the specific (E)-configuration of the trisubstituted double bond is a critical challenge in the synthesis of the target molecule. Several modern synthetic methods provide excellent control over this aspect of stereochemistry.

Directed Allylic Substitution: One strategy involves the use of a directing group to guide an incoming nucleophile. For example, an ortho-diphenylphosphanyl benzoate (B1203000) (o-DPPB) group can act as a leaving group that directs a copper-mediated allylic substitution with a Grignard reagent to furnish the (E)-olefin with high selectivity. nih.gov

Kocienski-Julia Olefination: A modified Kocienski-Julia olefination provides a highly efficient and stereoselective route to (E)-allylic alcohols. This reaction transforms aldehydes directly into allylic alcohols or their protected forms (e.g., TBS ethers) with excellent (E)-selectivity. organic-chemistry.org

Reductive Coupling of Alkynes: As mentioned previously, the reductive coupling of terminal alkynes with α-chloro boronic esters shows exceptional (E)-selectivity, with E/Z ratios often exceeding 200:1. dicp.ac.cn This method is tolerant of a wide range of functional groups, making it a powerful tool for complex molecule synthesis.

Table 2: Comparison of (E)-Alkene Synthesis Strategies

| Method | Key Feature | Advantage |

| Directed Allylic Substitution | Use of a directing leaving group (o-DPPB) | High (E)-selectivity for trisubstituted olefins. nih.gov |

| Kocienski-Julia Olefination | One-step conversion of aldehydes to (E)-allylic alcohols/ethers | Mild conditions, high yields, and high (E)-selectivity. organic-chemistry.org |

| Reductive Alkyne Coupling | Convergent coupling of alkynes and boronic esters | Excellent (E)-selectivity and broad functional group tolerance. dicp.ac.cn |

In a multistep synthesis of a molecule like this compound, which contains a reactive hydroxyl group, the use of protecting groups is essential. Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of installation and removal under mild and selective conditions. libretexts.orgpearson.com

Common silylating agents include tert-butyldimethylsilyl chloride (TBSCl) and triisopropylsilyl chloride (TIPSCl), often used with a base like imidazole. organic-chemistry.org The resulting silyl ethers are robust and stable to a wide range of non-acidic reagents, including organometallics and many oxidizing and reducing agents. This allows for extensive chemical modifications on other parts of the molecule without affecting the alcohol. libretexts.org

For example, a synthetic route could involve protecting a diol precursor selectively as a silyl ether, performing a series of reactions to construct the enyne backbone, and then removing the silyl group in the final stages of the synthesis. Deprotection is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which has a high affinity for silicon. libretexts.org A patent for related odorant molecules demonstrates the use of a tetrahydropyranyl (THP) ether, another common alcohol protecting group, during a Grignard reaction to build a carbon skeleton. google.com The use of such protecting groups is fundamental to the successful execution of a convergent synthesis of complex molecules like this compound.

Utility of Starting Materials like Nerol (B1678202) for Derivatives

Nerol, a monoterpenoid alcohol, serves as a valuable starting material in the synthesis of various derivatives, primarily in the fragrance and flavor industries. Its structure, (2Z)-3,7-dimethylocta-2,6-dien-1-ol, features two double bonds and a primary alcohol group, offering multiple sites for chemical modification. While the direct synthesis of this compound from nerol is not prominently documented in scientific literature, the utility of nerol and its isomers, such as geraniol, for creating a range of terpenoid derivatives is well-established.

Nerol is prized for its fresh, sweet floral scent reminiscent of rose and neroli, with distinct citrus undertones. fraterworks.com This olfactory profile makes it a target for the synthesis of various esters and other derivatives that retain or enhance these characteristics. The esters of nerol, such as neryl acetate, are significant components in perfumery.

Research into the synthesis of derivatives from nerol and related terpenols often focuses on modifications of the alcohol group or reactions at the double bonds. For instance, a study on the structure-odor relationship of nerol and its oxygenated derivatives highlights the importance of the primary alcohol and the double bond configuration in determining the scent profile. nih.gov

A patent for "6-Substituted 3-methyloct-6-enols" describes the synthesis of lily-of-the-valley odorants from starting materials that could be conceptually derived from terpenoid precursors. Although not starting directly from nerol, the described synthesis of (6E/Z)-3,6-dimethyloct-6-en-1-ol and (6E/Z)-6-ethyl-3-methyloct-6-en-1-ol provides insight into the creation of structurally related en-ol compounds. The process involves the reduction of corresponding lactones.

Below are the details of the synthesized compounds from the aforementioned patent, which are analogues, though not acetylenic, and demonstrate the creation of substituted octenol structures.

Table 1: Synthesized 6-Substituted 3-methyloct-6-enols

| Compound Name | Structure | Yield | Odor Description | Spectroscopic Data (IR, cm-1) |

|---|---|---|---|---|

| (6E/Z)-3,6-dimethyloct-6-en-1-ol | C10H20O | 85% | Floral, crisp-aldehydic, after lily of the valley with a light citrus nuance. | 3338 (O-H), 1059 (C-O), 1457 (CH2), 1378 (CH3) |

| (6E/Z)-6-ethyl-3-methyloct-6-en-1-ol | C11H22O | 78% | Extremely uniform and independent, specifically after lily of the valley, floral, crisp-aldehydic. | 3328 (O-H), 1058 (C-O), 1459 (CH2), 1377 (CH3) |

The synthesis of acetylenic diols through the Favorsky reaction, which utilizes acetylene (B1199291) and carbonyl compounds, represents a general pathway to alkyne-containing molecules. nveo.org However, the application of this methodology starting from nerol or its immediate derivatives to produce compounds like this compound is not specifically detailed. The creation of the target compound would necessitate a multi-step synthesis involving the protection of the alcohol in nerol, selective reaction at the C6-C7 double bond to introduce the alkyne functionality, and subsequent deprotection, with control of the stereochemistry at the C2-C3 double bond.

While nerol is a versatile precursor for many floral-scented derivatives, its documented utility is primarily in the synthesis of other acyclic monoterpenoids and their esters for the fragrance industry. The synthesis of more complex, functionalized derivatives such as this compound from nerol remains a specialized area with limited published information.

Chemical Reactivity and Transformation Pathways of E 3 Methyloct 2 En 6 Yn 1 Ol

Cyclization Reactions Involving the Alkene and Alkyne Moieties

The proximate positioning of the alkene and alkyne functionalities in (E)-3-methyloct-2-en-6-yn-1-ol is conducive to intramolecular cyclization reactions. These transformations are of significant interest in synthetic organic chemistry as they allow for the rapid assembly of cyclic structures from acyclic precursors. The specific nature of the cyclization, including the size of the ring formed and the stereochemical outcome, can be controlled by the choice of catalyst and reaction conditions.

Metal-Catalyzed Cycloisomerization Reactions

Metal-catalyzed cycloisomerization reactions of 1,5-enynes like this compound provide an atom-economical route to carbocyclic and heterocyclic systems. These reactions typically proceed through the activation of the alkyne by a metallic species, followed by an intramolecular nucleophilic attack from the alkene.

Indium(III) halides have emerged as effective catalysts for promoting the cascade cycloisomerization of 1,5-enynes. uky.eduacs.org For substrates analogous to this compound, this reaction can lead to the formation of intricate tricyclic frameworks. uky.eduacs.org The process is initiated by the electrophilic activation of the alkyne by the indium(III) catalyst, which triggers a cascade of cyclization events. uky.edu Research on similar 1,5-enynes has demonstrated the versatility of this method in synthesizing a variety of fused and spirocyclic systems with high atom economy. acs.org

A representative example involves the treatment of a 1,5-enyne with a catalytic amount of Indium(III) iodide (InI₃), typically 5 mol %, under mild reaction conditions. uky.eduacs.org The reaction proceeds efficiently for a range of substrates, including those with terminal and internal alkynes. uky.eduacs.org

In the cyclization of 1,5-enynes, the regioselectivity is a critical aspect, determining the size of the newly formed ring. For substrates similar to this compound, the Indium(III)-catalyzed cycloisomerization exhibits a complete 6-endo-dig regioselectivity. uky.edu This means that the initial cyclization involves the formation of a six-membered ring through the attack of the alkene on the activated alkyne.

The stereoselectivity of these reactions is also noteworthy. The geometry of the starting alkene can significantly influence the stereochemical outcome of the cyclized product, often proceeding with high fidelity.

The mechanism of the Indium(III)-catalyzed cycloisomerization is believed to involve a biomimetic cascade cation-olefin process. uky.eduacs.org Following the initial η² coordination of the indium(III) catalyst to the alkyne, a 1,5-enyne cyclization is triggered, leading to the formation of a carbocationic intermediate. uky.edu This intermediate then undergoes subsequent cyclizations, such as C-C hydroarylation or C-O phenoxycyclization, to yield the final polycyclic product. acs.org Density functional theory (DFT) computational studies on related systems support a two-step mechanism involving a nonclassical carbocation intermediate. acs.org

A significant feature of the Indium(III)-catalyzed double cycloisomerization is its stereospecificity. uky.edu In many cases, the reaction proceeds with the retention of the original configuration of the alkene. uky.edu This implies that if the starting material, such as this compound, has an E-configured double bond, the corresponding stereochemistry will be preserved in the final tricyclic product. This level of stereochemical control is highly valuable in the synthesis of complex target molecules with defined three-dimensional structures.

| Catalyst | Substrate Type | Key Features | Regioselectivity | Stereochemistry | Ref |

| InI₃ (5 mol %) | 1,5-Enynes with pendant aryl nucleophiles | Cascade reaction, mild conditions | Complete 6-endo-dig | Stereospecific with retention of alkene configuration | uky.eduacs.org |

Titanium(II)-Mediated Enyne Cyclization

Low-valent titanium species, often generated in situ, are powerful reagents for mediating the reductive cyclization of enynes. While specific studies on this compound are not detailed in the provided results, the reactivity of similar 1,5-enynol systems provides a strong basis for predicting its behavior. The combination of Cp₂TiCl₂ with reducing agents like EtMgBr generates a "titanocene" equivalent that can effect the reductive cyclization of enynes to form bicyclic titanacyclopentenes. uky.edu These intermediates can then be further functionalized.

This type of cyclization is particularly useful for the synthesis of bicyclic cyclopentenones and iminocyclopentenes upon quenching the titanacyclopentene intermediate with carbon monoxide or an isocyanide, respectively. uky.edu The reaction is also applicable to substrates containing ester functionalities. uky.edu Furthermore, titanium(II)-mediated cyclizations of silyloxy-substituted enynes have been successfully employed as key steps in the total synthesis of complex natural products.

| Reagent System | Substrate Type | Product Type | Key Transformation | Ref |

| Cp₂TiCl₂ / 2 equiv. EtMgBr | Ester-containing enynes | Bicyclic cyclopentenones, Iminocyclopentenes | Reductive cyclization to a titanacyclopentene intermediate | uky.edu |

| "Titanocene" | (Silyloxy)enynes | Complex natural products | Titanium(II)-mediated cyclization |

Further Functionalization and Derivatization

Beyond cyclization reactions, the functional groups of this compound offer multiple handles for further chemical modification. These transformations can be used to introduce new functionalities, build molecular complexity, and prepare precursors for more elaborate structures.

The primary alcohol of this compound can be readily esterified with a variety of carboxylic acids. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or a similar coupling agent in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a particularly mild and efficient method for this purpose. nih.govorganic-chemistry.org This reaction is well-suited for the synthesis of precursors to macrocycles, where the ester linkage can be a key component of the macrocyclic ring. The mild conditions of the Steglich esterification are compatible with the other functional groups present in the molecule, minimizing the risk of side reactions. organic-chemistry.orgorgsyn.org

The alkenyltitanium intermediates generated from the titanium-mediated cyclization of this compound derivatives can be trapped with various electrophiles, including allyl halides. This allylation step introduces an additional functional group and increases the molecular complexity of the product. This strategy provides a powerful tool for the construction of highly substituted carbocycles.

Following functionalization of this compound, for instance, through the introduction of another terminal alkene, ring-closing metathesis (RCM) can be employed to construct polycyclic scaffolds. RCM, often catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, is a powerful and versatile reaction for the formation of cyclic olefins. By strategically placing two alkene functionalities within a molecule derived from this compound, complex polycyclic systems can be assembled in a single step.

Oxidations of the Hydroxyl Group (excluding specific products/yields)

The primary allylic hydroxyl group in this compound is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent determining the oxidation state of the product.

For the selective oxidation to the aldehyde, reagents such as manganese dioxide (MnO2), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP) are commonly used. These reagents are known for their mildness and high chemoselectivity for the oxidation of allylic and benzylic alcohols. The conjugated system in this compound can influence the reactivity of the hydroxyl group, but these reagents are generally effective for this type of substrate.

Application As a Synthetic Building Block for Complex Architectures

Precursor to Macrocyclic Lactones

The synthesis of macrocyclic lactones, a class of compounds with significant interest in fragrance chemistry and as pharmaceutical intermediates, represents a key application of (E)-3-methyloct-2-en-6-yn-1-ol. The en-yne functionality is particularly amenable to cyclization reactions that form large rings.

Ring-closing alkyne metathesis (RCAM) is a powerful reaction for the formation of cyclic alkynes, which can serve as precursors to macrocyclic lactones. In this context, the hydroxyl group of this compound can be esterified with a long-chain carboxylic acid that also contains a terminal alkyne. This creates a di-yne substrate, perfectly poised for an intramolecular metathesis reaction. The use of specific catalysts, often based on molybdenum or tungsten, facilitates the cyclization, leading to the formation of a macrocyclic en-yne lactone. The geometry of the double bond in the starting material influences the stereochemical outcome of the cyclized product.

| Starting Material | Reaction | Key Intermediate | Product Class |

| This compound | Esterification with an alkynoic acid | Di-yne ester | Macrocyclic En-yne Lactone |

Following the successful synthesis of the macrocyclic en-yne lactone via RCAM, the newly formed internal alkyne and the existing alkene can be selectively reduced. This hydrogenation step is crucial for achieving the desired saturated or partially saturated macrocyclic lactone. The choice of catalyst and reaction conditions determines the degree and stereochemistry of the reduction. For instance, using a poisoned catalyst like Lindlar's catalyst can lead to the stereospecific formation of a cis-alkene from the alkyne, while other catalysts can result in complete saturation to the corresponding macrocyclic alkane lactone. This two-step sequence of RCAM followed by hydrogenation provides a flexible strategy for the synthesis of a variety of macrocyclic lactones from this compound.

| Precursor | Reaction | Catalyst Example | Product |

| Macrocyclic En-yne Lactone | Hydrogenation | Lindlar's Catalyst | Macrocyclic cis-Ene Lactone |

| Macrocyclic En-yne Lactone | Hydrogenation | Palladium on Carbon (Pd/C) | Saturated Macrocyclic Lactone |

Intermediate in Polycyclic and Heterocyclic Compound Synthesis

Beyond macrocycles, the reactivity of this compound extends to the construction of more complex polycyclic and heterocyclic systems. The en-yne moiety can participate in a variety of cycloaddition and annulation reactions to build fused and bridged ring systems.

The en-yne functionality of this compound is a key feature that enables its use in the assembly of tricyclic frameworks. Through carefully designed reaction sequences, such as intramolecular Diels-Alder reactions or transition metal-catalyzed cyclizations, the linear carbon chain can be folded into a complex three-dimensional structure. For example, the alcohol can be tethered to a diene, setting the stage for an intramolecular [4+2] cycloaddition where the alkyne acts as the dienophile. Subsequent transformations of the resulting bicyclic intermediate can then lead to the formation of a third ring.

The synthesis of various heterocyclic scaffolds, including benzo[b]chromenes, phenanthridines, and xanthenes, can be envisioned starting from this compound. These syntheses would typically involve multi-step sequences where the en-yne is transformed into a key intermediate that can then undergo cyclization with appropriate aromatic partners. For instance, the en-yne could be converted to a more complex acyclic precursor that, upon reaction with a substituted phenol (B47542) or aniline (B41778) derivative, could lead to the respective benzo[b]chromene or phenanthridine (B189435) core. The xanthene skeleton could be accessed through related strategies involving the formation of a central pyran ring fused between two aromatic systems.

The hydrindane skeleton, a bicyclic system consisting of a fused cyclopentane (B165970) and cyclohexane (B81311) ring, is a common motif in many natural products. This compound can serve as a starting point for the construction of these frameworks. A potential synthetic route could involve an intramolecular radical cyclization, where a radical generated at one end of the molecule attacks the en-yne system to form the bicyclic core. Alternatively, a Pauson-Khand reaction, which involves the cobalt-mediated reaction of an alkene, an alkyne, and carbon monoxide, could be employed to construct a cyclopentenone fused to a six-membered ring derived from the remainder of the carbon chain.

| Target Scaffold | Potential Synthetic Strategy | Key Reaction Type |

| Tricyclic Frameworks | Intramolecular Diels-Alder | Cycloaddition |

| Benzo[b]chromenes | Cyclization with phenolic precursors | Annulation |

| Phenanthridines | Cyclization with aniline derivatives | Annulation |

| Xanthenes | Formation of a central pyran ring | Cyclization |

| Hydrindane Skeletons | Intramolecular Radical Cyclization / Pauson-Khand Reaction | Radical Cyclization / Carbonylative Cycloaddition |

Contributions to Natural Product Synthesis and Analogues

The strategic placement of functional groups within this compound has enabled its application in the synthesis of several classes of biologically active molecules. Its utility has been demonstrated in the preparation of insect pheromones, in mimicking complex biochemical cyclization reactions, and it holds potential for the assembly of steroidal frameworks.

Strategies towards Trogodermal Pheromones

Pheromones of the Trogoderma genus, a group of destructive stored-product pests, are of significant interest for use in pest management strategies. The principal components of these pheromones are often long-chain unsaturated aldehydes and alcohols. While numerous synthetic routes to these compounds, such as (Z)-14-methyl-8-hexadecenal and its (E)-isomer, have been developed, the use of specific building blocks can offer more efficient and stereocontrolled pathways.

Although direct synthesis of Trogodermal pheromones using this compound as a starting material is not extensively documented in widely available literature, its structure is amenable to the key bond-forming reactions required. A hypothetical retrosynthetic analysis suggests that the C8 backbone of this compound could serve as a foundational unit. The terminal alkyne allows for coupling reactions (e.g., Sonogashira or Cadiot-Chodkiewicz coupling) to extend the carbon chain, while the (E)-alkene and alcohol functionalities can be modified to match the target pheromone structure.

Key Pheromone Components of Trogoderma Species

| Compound Name | Chemical Formula | Type |

|---|---|---|

| (Z)-14-Methyl-8-hexadecenal | C₁₇H₃₂O | Aldehyde |

| (E)-14-Methyl-8-hexadecenal | C₁₇H₃₂O | Aldehyde |

| (Z)-(-)-14-Methyl-8-hexadecen-1-ol | C₁₇H₃₄O | Alcohol |

Approaches to Polyolefin Carbocyclization Mimicry

Polyolefin carbocyclization is a fundamental biosynthetic process that leads to the formation of steroids and terpenes from linear precursors like squalene. Mimicking this complex cascade in the laboratory is a significant challenge in organic synthesis. The process involves a series of stereospecific cyclization reactions initiated by an electrophilic trigger.

The structure of this compound provides a simplified model system to study and potentially initiate such cyclization cascades. The enyne functionality is a key feature that can participate in various metal-catalyzed or acid-mediated cyclization reactions. For instance, the alkyne can be activated to serve as the initiating group for an intramolecular attack by the alkene, a process that mimics the initial ring-forming steps of polyolefin cyclization. While specific examples utilizing this compound are not prominently reported, related structures are commonly employed in methodological studies to develop new cyclization strategies.

Potential in Steroid Precursor Synthesis

The synthesis of steroid precursors is a cornerstone of medicinal and organic chemistry. These precursors are then elaborated into a vast array of biologically active hormones and drugs. The construction of the characteristic four-ring steroid nucleus often relies on convergent strategies where different ring systems are pieced together from smaller, functionalized building blocks.

This compound represents a potential precursor to fragments that could form parts of the steroid skeleton, particularly the C and D rings. The enyne moiety is a versatile handle for annulation reactions, such as the Pauson-Khand reaction to form cyclopentenones or Diels-Alder reactions to construct six-membered rings. The existing stereochemistry of the (E)-alkene could influence the stereochemical outcome of these cyclizations, which is a critical aspect of steroid synthesis.

Key Building Blocks in Steroid Biosynthesis

| Compound Name | Role |

|---|---|

| Acetyl-CoA | Initial building block |

| Isopentenyl pyrophosphate (IPP) | Five-carbon intermediate |

| Dimethylallyl pyrophosphate (DMAPP) | Five-carbon intermediate |

| Squalene | Linear polyene precursor |

Although direct, large-scale applications of this compound in the total synthesis of complex steroids are yet to be widely commercialized, its structural motifs are highly relevant to modern synthetic strategies. Its potential lies in its ability to be incorporated into convergent synthetic routes that require highly functionalized and stereodefined fragments.

Stereochemical Considerations in Synthesis and Reactions

Control of (E)-Alkene Configuration in Synthesis

Achieving the desired (E)-configuration of the trisubstituted alkene is a primary challenge in the synthesis of the target molecule. Several established synthetic methods are employed to control the stereochemical outcome of double bond formation. These methods often rely on the steric and electronic properties of the reactants and reagents.

Common strategies for the stereoselective synthesis of (E)-alkenes include:

Wittig Reaction and its Modifications: The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is a powerful tool for the synthesis of (E)-alkenes. organic-chemistry.org It typically employs phosphonate (B1237965) ylides, which favor the formation of the thermodynamically more stable (E)-isomer. The choice of base and reaction conditions can further influence the stereoselectivity.

Julia-Kocienski Olefination: This reaction involves the coupling of a phenylsulfonyl derivative with an aldehyde or ketone, and it is known to produce (E)-alkenes with high stereoselectivity.

Hydroalumination/Hydroboration of Alkynes: The syn-addition of aluminum or boron hydrides to a terminal alkyne, followed by quenching with an electrophile, can lead to the formation of a (E)-disubstituted alkene. For a trisubstituted alkene like the target compound, a subsequent cross-coupling reaction would be necessary.

Metal-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, and Negishi couplings of vinyl organometallic reagents with appropriate electrophiles are highly effective in forming C-C bonds with retention of the double bond geometry.

A hypothetical retrosynthetic analysis for (E)-3-methyloct-2-en-6-yn-1-ol might involve a Horner-Wadsworth-Emmons reaction between a phosphonate ester and an appropriate aldehyde to establish the (E)-alkene.

Diastereoselectivity in Metal-Mediated Cyclizations

While there is no specific information on metal-mediated cyclizations of this compound, the presence of both an alkene and an alkyne functionality (an enyne) makes it a potential substrate for such reactions. Metal-catalyzed cyclizations of enynes are a powerful method for the construction of cyclic compounds, often with high diastereoselectivity.

The diastereoselectivity of these cyclizations is influenced by several factors:

The nature of the metal catalyst: Different metals (e.g., palladium, platinum, gold, rhodium) and their ligand spheres can lead to different reaction pathways and stereochemical outcomes.

The substrate geometry: The (E)-configuration of the double bond in the starting material will influence the facial selectivity of the metal coordination and the subsequent cyclization pathway.

Reaction conditions: Temperature, solvent, and additives can all play a role in controlling the diastereoselectivity of the cyclization.

For a molecule like this compound, a Pauson-Khand reaction (cobalt-mediated) or a gold-catalyzed cyclization could potentially lead to the formation of complex cyclic structures with new stereocenters, the configuration of which would be influenced by the existing stereochemistry of the starting material.

Enantioselective Approaches

The synthesis of a single enantiomer of this compound would require an enantioselective approach. This could be achieved through several strategies:

Chiral Pool Synthesis: Starting from a readily available chiral precursor that already contains the desired stereochemistry at the C3 position.

Use of Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the molecule to direct the stereochemical outcome of a key reaction, followed by its removal.

Asymmetric Catalysis: Employing a chiral catalyst to control the formation of the stereocenter. For instance, an asymmetric reduction of a corresponding ketone precursor could establish the stereochemistry at C3.

Iridium-catalyzed allylic substitutions have been shown to be effective in creating chiral centers in similar systems. mdpi.com While not directly applicable to the synthesis of the target molecule's C3 stereocenter in a straightforward manner, this highlights the power of asymmetric catalysis in modern organic synthesis.

Mechanistic and Theoretical Studies

Computational Studies on Reaction Pathways (e.g., DFT on 1,5-enynyl aryl ethers)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate reaction pathways of 1,5-enynes and their derivatives. researchgate.netnih.gov These studies provide valuable information on the thermodynamics and kinetics of various potential transformations, helping to predict the most likely reaction outcomes.

For analogous systems like 1,5-enynyl aryl ethers, DFT calculations have been employed to explore the mechanisms of reactions such as alkoxyarylation. researchgate.net These computational models can determine the optimized geometries of reactants, intermediates, transition states, and products, as well as their corresponding energies. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from these studies, which correlates with the molecule's reactivity and hardness. researchgate.net

In the context of (E)-3-methyloct-2-en-6-yn-1-ol, DFT studies would be instrumental in mapping out the potential energy surface for its various possible reactions. For instance, in a metal-catalyzed cycloisomerization, DFT could be used to compare the energy barriers of different catalytic cycles, such as those involving oxidative addition, reductive elimination, and migratory insertion steps.

Table 1: Representative Data from DFT Studies on Related Enyne Systems

| Parameter | Description | Illustrative Value (kcal/mol) |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | 8.6 |

| Reaction Energy (ΔErxn) | The overall energy change of a reaction. | -25.0 |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. | 4.23 - 5.31 eV |

This table presents illustrative data synthesized from studies on related enyne systems to represent the types of insights gained from DFT calculations.

Postulated Mechanisms for Cycloisomerization Processes

The cycloisomerization of 1,5-enynes is a powerful synthetic transformation that can lead to the formation of various cyclic and bicyclic structures. researchgate.net The specific mechanistic pathway is highly dependent on the catalyst employed, with metals like gold, platinum, palladium, and rhodium each promoting different reaction cascades. researchgate.netnih.gov

For gold-catalyzed cycloisomerizations of related 1,5-allenynes, mechanisms that proceed without a change in the formal oxidation state of the metal have been proposed. nih.govnih.gov One such pathway involves the activation of the alkyne by the gold catalyst, followed by an ene reaction. nih.gov An alternative involves the dual activation of the allene (B1206475) and alkyne moieties. nih.govnih.gov In the case of this compound, a similar gold-catalyzed process could be envisioned, leading to the formation of a cyclopentene (B43876) derivative.

Nickel-catalyzed cycloisomerizations of 1,5-allenynes have been shown to proceed through a Ni(0)-Ni(II) catalytic cycle. researchgate.net This process typically begins with an oxidative cyclometallation, followed by a β-hydride elimination to form the cyclized product. researchgate.net Depending on the substitution pattern of the alkyne, either a single cyclization or a cascade reaction leading to fused bicyclic systems can occur. researchgate.net It is plausible that this compound could undergo a similar nickel-catalyzed cycloisomerization.

Table 2: Plausible Cycloisomerization Pathways for 1,5-Enynes

| Catalyst | Key Mechanistic Steps | Potential Products |

| Gold(I) | Ene reaction, activation of alkyne/allene | Cross-conjugated trienes, cyclopentene derivatives |

| Nickel(0) | Oxidative cyclometallation, β-hydride elimination | Cyclopentene derivatives, fused bicyclic compounds |

| Palladium(0) | Oxidative addition, migratory insertion, reductive elimination | Fused 5-4 bicyclic systems |

| Rhodium(I) | Oxidative cyclization, β-hydride elimination, reductive elimination | Cyclopentene derivatives |

This table outlines potential mechanistic pathways based on catalysts used for the cycloisomerization of related 1,5-enyne and 1,5-allenyne systems.

Transition State Analysis for Stereocontrol

The stereochemical outcome of a chemical reaction is determined by the relative energies of the diastereomeric transition states. Transition state analysis, often performed computationally, is therefore crucial for understanding and predicting the stereoselectivity of reactions like the cycloisomerization of this compound.

In enzymatic reactions, the analysis of transition state structures is a well-established field, where experimental data from kinetic isotope effects are correlated with computational models to provide a three-dimensional picture of the transition state. nih.gov Similar principles can be applied to transition metal-catalyzed reactions.

For the cycloisomerization of 1,5-enynes, the geometry of the transition state during the key bond-forming step dictates the stereochemistry of the newly formed chiral centers. For example, in a nickel-catalyzed process, the trans arrangement of alkenyl and hydride ligands in the intermediate can be crucial for enabling the subsequent formation of a second carbocycle. researchgate.net

Computational modeling of the various possible transition state geometries for the cycloisomerization of this compound would allow for the prediction of the most favorable pathway and, consequently, the major diastereomer that would be formed. Factors such as steric hindrance and electronic effects within the transition state assembly would be the primary determinants of stereocontrol.

Table 3: Factors Influencing Stereocontrol in Enyne Cycloisomerization

| Influencing Factor | Description |

| Ligand Steric Bulk | The size of the ligands on the metal catalyst can influence the approach of the substrate and favor the formation of one diastereomer over another. |

| Substrate Conformation | The preferred conformation of the enyne substrate in the transition state can dictate the stereochemical outcome. |

| Electronic Effects | Electron-donating or -withdrawing groups on the substrate or ligands can affect the stability of the transition state. |

| Coordination Geometry | The geometry of the metal center in the transition state (e.g., square planar, tetrahedral) plays a critical role in determining the spatial arrangement of the reacting groups. |

This table summarizes key factors that are analyzed in transition state studies to understand and predict stereochemical outcomes in reactions involving enynes.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation Focus on Methodology

Utility of High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry is an indispensable tool for confirming the elemental composition of a molecule with high accuracy. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the determination of a unique elemental formula, thereby distinguishing between compounds with the same nominal mass but different atomic compositions.

Table 1: Computed High-Resolution Mass Spectrometry Data for C9H14O

| Property | Value |

| Molecular Formula | C9H14O |

| Exact Mass | 138.1045 u |

| Monoisotopic Mass | 138.1045 u |

Data sourced from PubChem for the constitutional isomer (E)-3-methyloct-6-en-1-yn-3-ol. nih.gov

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Characteristic fragmentation of alcohols often involves the loss of a water molecule (H2O) or cleavage adjacent to the carbon bearing the hydroxyl group (alpha-cleavage). For (E)-3-methyloct-2-en-6-yn-1-ol, these fragmentation pathways would yield specific fragment ions that can be analyzed to further support the proposed structure.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic compounds in solution, including the connectivity of atoms and their spatial relationships. For this compound, both ¹H and ¹³C NMR are crucial for assigning the structure, with particular importance placed on establishing the (E)-stereochemistry of the double bond.

The (E)-configuration, or trans-geometry, of the double bond between C2 and C3 is typically determined by the coupling constant (J-value) between the vinylic protons. In a trans-arrangement, the coupling constant between the olefinic protons is generally in the range of 12-18 Hz. In contrast, a cis-arrangement would exhibit a smaller coupling constant, typically between 6-12 Hz. Therefore, the observation of a large coupling constant for the proton at C2 would be a key indicator of the (E)-stereochemistry.

Furthermore, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete carbon framework and assigning all proton and carbon signals unambiguously. For instance, COSY would reveal the coupling network between protons, while HSQC would correlate directly bonded proton-carbon pairs. HMBC is particularly useful for identifying long-range correlations (2-3 bonds), which can connect different parts of the molecule, such as the methyl group at C3 to the carbons of the double bond.

While specific experimental NMR data for this compound is not available in the public domain, a hypothetical set of chemical shifts based on known values for similar structural motifs is presented below.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

| 1 | ~60-65 | ~4.1-4.3 | d |

| 2 | ~125-130 | ~5.5-5.7 | t |

| 3 | ~135-140 | - | - |

| 4 | ~30-35 | ~2.2-2.4 | q |

| 5 | ~20-25 | ~2.1-2.3 | t |

| 6 | ~75-80 | - | - |

| 7 | ~80-85 | ~2.0-2.2 | q |

| 8 | ~3-5 | ~1.0-1.2 | t |

| 3-CH₃ | ~15-20 | ~1.7-1.9 | s |

Note: These are estimated values and actual experimental data may vary.

X-ray Crystallography for Absolute Configuration Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and absolute configuration. However, the application of this technique to liquids or low-melting solids like many alcohols can be challenging. A common strategy to overcome this limitation is to convert the alcohol into a crystalline derivative.

For this compound, which is likely a liquid at room temperature, derivatization is a necessary step to enable X-ray crystallographic analysis. Suitable derivatives are often formed by reacting the hydroxyl group with a heavy-atom-containing reagent or a chiral derivatizing agent that induces crystallization. Examples of such derivatives include esters of p-bromobenzoic acid or other halogenated aromatic acids. The presence of the heavy atom (e.g., bromine) facilitates the solution of the phase problem in X-ray diffraction analysis and allows for the unambiguous determination of the absolute configuration of any stereocenters in the molecule, should it be chiral.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-3-methyloct-2-en-6-yn-1-ol, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Start with alkynol precursors (e.g., 6-yn-1-ol derivatives) and employ stereoselective Wittig or Horner-Wadsworth-Emmons reactions to install the (E)-configured double bond .

- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) to enhance stereochemical purity. For example, using anhydrous THF at −78°C improves yield in analogous systems .

- Step 3 : Monitor progress via TLC or GC-MS, and purify via column chromatography with gradient elution (hexane/ethyl acetate).

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer :

- NMR Analysis : Use - and -NMR to confirm alkene geometry (E-configuration via coupling constants ) and alkyne presence (sharp singlet for terminal proton) .

- IR Spectroscopy : Validate hydroxyl (broad peak ~3200–3600 cm), alkyne (C≡C stretch ~2100–2260 cm), and alkene (C=C stretch ~1620–1680 cm) functional groups .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or EI-MS (expected [M+H] for CHO: ~138.1 g/mol) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Despite limited GHS classification data for this compound, assume flammability (alkyne/alkene groups) and irritancy (alcohol group). Use flame-resistant equipment and PPE (gloves, goggles) .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How does stereochemistry (E vs. Z) influence the reactivity and biological activity of this compound?

- Methodological Answer :

- Comparative Synthesis : Synthesize both (E) and (Z) isomers using stereocontrolled methods (e.g., Stille coupling with chiral ligands) .

- Reactivity Assays : Test electrophilic addition (e.g., bromination) to assess alkene stability; (E)-isomers often show slower reaction rates due to steric hindrance .

- Biological Testing : Use in vitro models (e.g., enzyme inhibition assays) to compare isomer activity. For analogous compounds, (E)-isomers exhibit higher antimicrobial potency .

Q. How should researchers address contradictions in spectroscopic or bioactivity data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and computational modeling (DFT for -NMR chemical shifts) .

- Bioactivity Replication : Repeat assays under standardized conditions (e.g., fixed pH, temperature) and use positive/negative controls to isolate compound-specific effects .

Q. What computational strategies can predict the physicochemical properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., ethanol, DMSO) using software like GROMACS, focusing on hydrogen-bonding interactions with the hydroxyl group .

- QSPR Models : Train quantitative structure-property relationship models using descriptors like logP, polar surface area, and H-bond donors .

Data Interpretation & Experimental Design

Q. How can researchers combine GC-MS and HPLC data to quantify impurities in synthesized this compound?

- Methodological Answer :

- GC-MS : Identify volatile impurities (e.g., unreacted alkyne precursors) via retention time and fragmentation patterns .

- HPLC : Use a C18 column with UV detection (210 nm) to quantify non-volatile byproducts (e.g., diastereomers or oxidation products) .

- Data Integration : Normalize peak areas against a calibrated internal standard (e.g., dodecane) and apply multivariate analysis for impurity profiling .

Q. What kinetic studies are feasible to elucidate degradation pathways of this compound under varying pH?

- Methodological Answer :

- Experimental Setup : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ = 240–300 nm for conjugated systems) .

- Rate Constant Calculation : Use pseudo-first-order kinetics and Arrhenius plots to determine activation energy for hydrolysis or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.